N-But-3-en-2-yl-N'-(4-chlorophenyl)-N-methylurea
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Overview
Description
N-But-3-en-2-yl-N’-(4-chlorophenyl)-N-methylurea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a butenyl group, a chlorophenyl group, and a methylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-But-3-en-2-yl-N’-(4-chlorophenyl)-N-methylurea typically involves the reaction of N-methylurea with 4-chlorophenyl isocyanate in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
N-methylurea+4-chlorophenyl isocyanate→N-But-3-en-2-yl-N’-(4-chlorophenyl)-N-methylurea
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-But-3-en-2-yl-N’-(4-chlorophenyl)-N-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
N-But-3-en-2-yl-N’-(4-chlorophenyl)-N-methylurea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-But-3-en-2-yl-N’-(4-chlorophenyl)-N-methylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-But-3-en-2-yl-N’-(4-fluorophenyl)-N-methylurea
- N-But-3-en-2-yl-N’-(4-bromophenyl)-N-methylurea
- N-But-3-en-2-yl-N’-(4-methylphenyl)-N-methylurea
Uniqueness
N-But-3-en-2-yl-N’-(4-chlorophenyl)-N-methylurea is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
58840-26-9 |
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Molecular Formula |
C12H15ClN2O |
Molecular Weight |
238.71 g/mol |
IUPAC Name |
1-but-3-en-2-yl-3-(4-chlorophenyl)-1-methylurea |
InChI |
InChI=1S/C12H15ClN2O/c1-4-9(2)15(3)12(16)14-11-7-5-10(13)6-8-11/h4-9H,1H2,2-3H3,(H,14,16) |
InChI Key |
FTAPPNJMFHHVLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)N(C)C(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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